molecular formula C18H15BrF3NO4S B12821294 Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate

Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate

Cat. No.: B12821294
M. Wt: 478.3 g/mol
InChI Key: BGMWRRCRLLIJHL-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate is a complex organic compound that features a brominated indoline core, a trifluoromethylphenyl sulfonyl group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate typically involves multiple steps:

    Bromination: The indoline core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Sulfonylation: The brominated indoline is then reacted with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Esterification: The final step involves esterification of the resulting compound with methyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The indoline core can be oxidized to indole using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydride).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Sulfide derivatives.

    Oxidation: Indole derivatives.

Scientific Research Applications

Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the sulfonyl group can improve its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-chloro-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate
  • Methyl 2-(6-fluoro-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate
  • Methyl 2-(6-iodo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate

Uniqueness

Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling . The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and development.

Properties

Molecular Formula

C18H15BrF3NO4S

Molecular Weight

478.3 g/mol

IUPAC Name

methyl 2-[6-bromo-1-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydroindol-2-yl]acetate

InChI

InChI=1S/C18H15BrF3NO4S/c1-27-17(24)10-14-7-11-5-6-13(19)9-16(11)23(14)28(25,26)15-4-2-3-12(8-15)18(20,21)22/h2-6,8-9,14H,7,10H2,1H3

InChI Key

BGMWRRCRLLIJHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC2=C(N1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C=C(C=C2)Br

Origin of Product

United States

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